
Nvs-cecr2-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NVS-CECR2-1 is a highly potent and selective inhibitor of the cat eye syndrome chromosome region candidate 2 (CECR2) gene. This compound was developed in collaboration with Novartis and is primarily used as a chemical probe for CECR2. The CECR2 gene is located in the chromosome 22q11 region and is associated with cat eye syndrome, a disorder characterized by various developmental defects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of NVS-CECR2-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized to achieve high purity and potency .
Industrial Production Methods
Industrial production of this compound follows stringent protocols to ensure consistency and quality. The compound is produced in controlled environments, adhering to Good Manufacturing Practices (GMP). The production process involves large-scale synthesis, purification, and quality control measures to meet the required standards .
化学反応の分析
Types of Reactions
NVS-CECR2-1 primarily undergoes binding reactions with the CECR2 bromodomain. It does not exhibit significant reactivity with other bromodomains, kinases, proteases, or receptors .
Common Reagents and Conditions
The compound is typically used in cellular assays at concentrations up to 1 µM. It demonstrates robust activity in cells due to its slow off-rate, making it effective in various biological assays .
Major Products Formed
The primary product of this compound’s interaction is the inhibition of the CECR2 bromodomain, leading to downstream effects on chromatin remodeling and gene expression .
科学的研究の応用
Anticancer Activity
The most significant application of NVS-CECR2-1 is its cytotoxic effect on various human cancer cell lines. Research indicates that this compound exhibits strong inhibitory activity against cancer cells, particularly colon cancer cells (SW48), with an IC50 value of approximately 47 nM . The mechanism of action involves both CECR2-dependent and independent pathways.
Case Studies
A study involving multiple cancer cell lines, including colon (SW48, HT29), lung (H460), and cervix (HeLa) cells, demonstrated that this compound reduces cell viability in a dose-dependent manner . The compound was found to increase apoptosis markers such as PARP1 cleavage in treated cells.
Chromatin Remodeling Research
This compound plays a crucial role in studies related to chromatin remodeling. CECR2 is part of chromatin remodeling complexes that are essential for various cellular processes, including gene expression regulation and DNA damage response .
Research Findings
- Chromatin Binding Inhibition : The compound effectively displaces CECR2 from chromatin, thereby altering the chromatin landscape within cells .
- Potential for Developmental Biology : Given CECR2's involvement in neurulation and development, this compound could be instrumental in studying developmental disorders linked to chromatin remodeling defects .
Selectivity and Potency
This compound has been characterized as having high selectivity for CECR2 over other bromodomains, which is critical for minimizing off-target effects in therapeutic applications. The compound demonstrates:
- IC50 Value : 47 nM against CECR2 in AlphaScreen assays.
- Low Toxicity : It exhibits no significant toxicity at low concentrations in cellular assays, making it suitable for biological applications .
Data Summary Table
Application Area | Description | Key Findings |
---|---|---|
Anticancer Activity | Cytotoxic effects on various cancer cell lines | IC50 ~ 47 nM; induces apoptosis |
Chromatin Remodeling | Inhibits binding of CECR2 to chromatin | Alters chromatin structure; impacts gene expression |
Selectivity and Potency | High selectivity for CECR2; minimal off-target effects | Effective at low concentrations; low toxicity |
作用機序
NVS-CECR2-1 exerts its effects by binding to the CECR2 bromodomain with high affinity (IC50 of 47 nM). This binding inhibits the interaction of CECR2 with chromatin, leading to alterations in gene expression and chromatin remodeling. The compound demonstrates no cross-reactivity with other bromodomains, ensuring its selectivity and potency .
類似化合物との比較
Similar Compounds
LLY-507: A selective inhibitor of the SMYD2 histone methyltransferase.
Uniqueness
NVS-CECR2-1 is unique due to its high selectivity and potency for the CECR2 bromodomain. Unlike other inhibitors, it does not exhibit significant activity against other bromodomains, kinases, proteases, or receptors. This specificity makes it a valuable tool in studying the biological functions of CECR2 and its potential therapeutic applications .
生物活性
NVS-CECR2-1 is a bromodomain inhibitor that has garnered attention for its potential as an anticancer therapeutic agent, particularly due to its ability to induce cytotoxic effects in various human cancer cell lines. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy against different cancer types, and relevant case studies.
This compound specifically targets the cat eye syndrome chromosome region, candidate 2 (CECR2) , which is implicated in chromatin remodeling and gene regulation. The compound inhibits chromatin binding of the CECR2 bromodomain, leading to the displacement of CECR2 from chromatin within cells. This action is crucial as it disrupts the normal function of CECR2 in regulating gene expression related to cell survival and proliferation.
Key Findings:
- Cytotoxic Activity : this compound exhibits significant cytotoxicity against various cancer cell lines, with a notable effect on SW48 colon cancer cells, where it achieves a half maximum inhibitory concentration (IC50) of approximately 0.64 µM .
- Induction of Apoptosis : The primary mechanism through which this compound exerts its cytotoxic effects is by inducing apoptosis, evidenced by increased levels of cleaved PARP1 in treated cells .
Efficacy Against Cancer Cell Lines
This compound has been tested against multiple human cancer cell lines, demonstrating varying degrees of sensitivity:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
SW48 (Colon) | 0.64 | Apoptosis induction |
HCT116 (Colon) | 2.45 | CECR2-dependent/independent |
HeLa (Cervical) | 2.73 | CECR2-independent |
H460 (Lung) | 3.00 | CECR2-independent |
U2OS (Bone) | 3.50 | CECR2-independent |
The data indicates that while this compound primarily targets CECR2, it also exhibits cytotoxic effects through CECR2-independent mechanisms, suggesting potential off-target effects .
Study on Breast Cancer Metastasis
A study investigated the role of this compound in breast cancer metastasis using the 4T1 mouse triple-negative breast cancer model . The treatment with this compound significantly inhibited metastatic spread to the lungs, reducing metastasis by approximately six-fold compared to control groups. This effect was attributed to the suppression of tumor-associated macrophage recruitment and polarization, highlighting the compound's potential in targeting the tumor microenvironment .
In Vivo Efficacy
In vivo studies have demonstrated that this compound can significantly extend survival in tumor-bearing mice when used to inhibit CECR2 function. These findings support its therapeutic potential not only as a direct cytotoxic agent but also as a modulator of tumor behavior and immune response .
特性
IUPAC Name |
N-cyclopropyl-2-propylsulfonyl-6-[1-(2,2,6,6-tetramethylpiperidin-4-yl)indol-5-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N5O2S/c1-6-13-35(33,34)25-29-22(15-24(30-25)28-20-8-9-20)18-7-10-23-19(14-18)11-12-32(23)21-16-26(2,3)31-27(4,5)17-21/h7,10-12,14-15,20-21,31H,6,8-9,13,16-17H2,1-5H3,(H,28,29,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVECNLUKQDKOST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=CC(=N1)NC2CC2)C3=CC4=C(C=C3)N(C=C4)C5CC(NC(C5)(C)C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: Are there any other studies exploring the therapeutic potential of NVS-CECR2-1?
A2: While the provided research focuses on its anthelmintic activity [], another study mentions the cytotoxic activity of this compound on human cancer cells []. Unfortunately, this study lacks published details about the specific cancer cell lines tested and the mechanisms underlying its cytotoxic effect. This highlights the need for further investigation into the broader therapeutic potential of this compound beyond its anti-schistosomal activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。